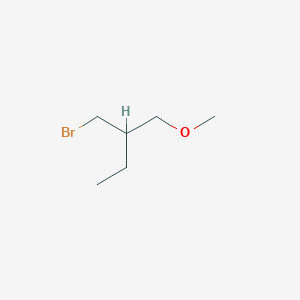

2-(Bromomethyl)-1-methoxybutane

CAS No.:

Cat. No.: VC17718673

Molecular Formula: C6H13BrO

Molecular Weight: 181.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13BrO |

|---|---|

| Molecular Weight | 181.07 g/mol |

| IUPAC Name | 1-bromo-2-(methoxymethyl)butane |

| Standard InChI | InChI=1S/C6H13BrO/c1-3-6(4-7)5-8-2/h6H,3-5H2,1-2H3 |

| Standard InChI Key | YPMMGOHMEQDJLI-UHFFFAOYSA-N |

| Canonical SMILES | CCC(COC)CBr |

Introduction

Structural Characteristics and Molecular Configuration

Molecular Architecture

The compound’s structure consists of a four-carbon butane chain with a methoxy group (-OCH) at position 1 and a bromomethyl group (-CHBr) at position 2. This arrangement introduces steric and electronic effects that influence reactivity. Single-crystal X-ray diffraction studies of analogous brominated ethers, such as 1,2-bis(2-bromophenyl)ethynes, reveal that substituents like methoxy groups can induce subtle conformational changes, including planarization of aromatic systems and modulation of bond lengths . For 2-(Bromomethyl)-1-methoxybutane, the methoxy group’s electron-donating nature likely stabilizes adjacent carbocations, while the bromine atom serves as a leaving group in substitution reactions.

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s electronic environment. In NMR, the bromine-bearing carbon (C2) exhibits deshielding due to the electronegative bromine atom, with chemical shifts typically observed around 35–40 ppm . The methoxy group’s oxygen atom shields neighboring carbons, as seen in analogous compounds where methoxy substitution para to bromine reduces the chemical shift by over 9 ppm . Infrared (IR) spectroscopy further confirms the presence of ether (C-O-C) and alkyl bromide (C-Br) functional groups, with absorption bands near 1100 cm (C-O stretch) and 600 cm (C-Br stretch) .

Synthesis and Manufacturing

Williamson Ether Synthesis

The most common route to 2-(Bromomethyl)-1-methoxybutane involves the Williamson Ether Synthesis, a bimolecular nucleophilic substitution () reaction. In this method, a sodium methoxide () nucleophile displaces a bromide ion from 2-bromomethyl-1-bromobutane. The reaction proceeds via a backside attack mechanism, resulting in inversion of configuration at the electrophilic carbon. Optimal yields (70–85%) are achieved under anhydrous conditions and elevated temperatures (60–80°C), though steric hindrance from the ethyl group in the butane chain can slow the reaction kinetics .

Alternative Methods

Physicochemical Properties

Thermodynamic Parameters

Key thermodynamic properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 70.9 ± 3.0 °C | |

| Density | 0.8 ± 0.1 g/cm | |

| Flash Point | -10.0 ± 0.0 °C | |

| Melting Point | -115 °C (lit.) |

The low flash point underscores the compound’s flammability, necessitating storage in explosion-proof environments .

Solubility and Reactivity

2-(Bromomethyl)-1-methoxybutane is sparingly soluble in water (<1 g/L at 25°C) but miscible with organic solvents like dichloromethane and diethyl ether. The bromine atom’s polarizability enhances its susceptibility to nucleophilic attack, making it reactive toward amines, thiols, and alkoxides.

Reactivity and Mechanistic Pathways

Nucleophilic Substitution

The compound undergoes reactions with a variety of nucleophiles. For example, reaction with sodium azide () yields 2-azidomethyl-1-methoxybutane, a precursor to amines via Staudinger reduction. Transition state calculations for analogous bromoethers indicate that the methoxy group’s electron-donating effect lowers the activation energy by stabilizing the developing negative charge in the transition state .

Elimination Reactions

Under basic conditions (e.g., potassium tert-butoxide), 2-(Bromomethyl)-1-methoxybutane can undergo dehydrohalogenation to form 1-methoxy-1-butene. This reaction competes with substitution and is favored at high temperatures (>100°C).

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s bromide moiety serves as a versatile handle for cross-coupling reactions. In palladium-catalyzed Suzuki-Miyaura couplings, it reacts with arylboronic acids to form biaryl ethers, key scaffolds in anticoagulants and NSAIDs .

Materials Science

Halogenated ethers like 2-(Bromomethyl)-1-methoxybutane are employed in the synthesis of flame retardants and polymer cross-linkers. The bromine atom’s radical scavenging properties enhance the thermal stability of polyolefins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume